

Introduction: A Strategic Building Block in Peptide Science

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Compound of Interest

Compound Name: *Boc-D-pro-phe-OH*

CAS No.: 74086-61-6

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N- α -tert-Butoxycarbonyl-D-prolyl-L-phenylalanine (**Boc-D-pro-phe-OH**) is a protected dipeptide of significant interest in the fields of medicinal chemistry and drug development. As a synthetic intermediate, it provides a crucial building block for the assembly of more complex peptides, peptidomimetics, and other bioactive molecules.[1][2] The strategic incorporation of a D-amino acid, specifically D-proline, at the N-terminal position offers a powerful tool to modulate the biological and pharmacological properties of the final peptide.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-D-pro-phe-OH**, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the inherent logic of its application in modern peptide chemistry.

The core value of this dipeptide lies in its unique stereochemistry. The tert-butoxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the N-terminus, preventing unwanted side reactions during peptide synthesis.[3] The D-proline residue introduces conformational rigidity and, critically, confers enhanced resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids. This increased stability is a paramount objective in the design of peptide-based therapeutics, aiming to extend their in-vivo half-life.

Physicochemical and Structural Characteristics

While specific experimental data for this particular diastereomer is not extensively published, its fundamental properties can be reliably defined based on its constituent parts and data from its

stereoisomers.

Core Properties

The molecule is composed of D-proline, which is N-terminally protected by a Boc group, and L-phenylalanine at the C-terminus. The molecular formula and weight are consistent across its stereoisomers.

Property	Value	Source(s)
IUPAC Name	(2S)-2-[[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid	Inferred from isomers
Synonyms	Boc-D-Pro-L-Phe-OH, N-tert-Butoxycarbonyl-D-prolyl-L-phenylalanine	N/A
CAS Number	Not explicitly available in searched documents. Isomer CAS numbers are known.	N/A
Molecular Formula	C ₁₉ H ₂₆ N ₂ O ₅	[1][4]
Molecular Weight	362.43 g/mol	[1][4]
Appearance	Expected to be a white to off-white crystalline powder.	[1][5]
Solubility	Expected to be soluble in organic solvents like DMF, DCM, and DMSO; insoluble in water.	[6]
Storage	Store in a cool, dry place, typically at -4°C to 8°C, to ensure long-term stability.	[1]

Molecular Structure

The structure combines the hydrophobic phenyl side chain of phenylalanine with the rigid pyrrolidine ring of proline, creating a molecule with distinct conformational preferences.

Caption: Chemical structure of **Boc-D-pro-phe-OH**.

Synthesis and Purification: A Protocol Driven by Causality

The synthesis of **Boc-D-pro-phe-OH** is typically achieved through a solution-phase peptide coupling reaction. The logic of this process is to form an amide (peptide) bond between the carboxylic acid of Boc-D-proline and the amino group of an L-phenylalanine derivative in a controlled manner.

Rationale for Method Selection

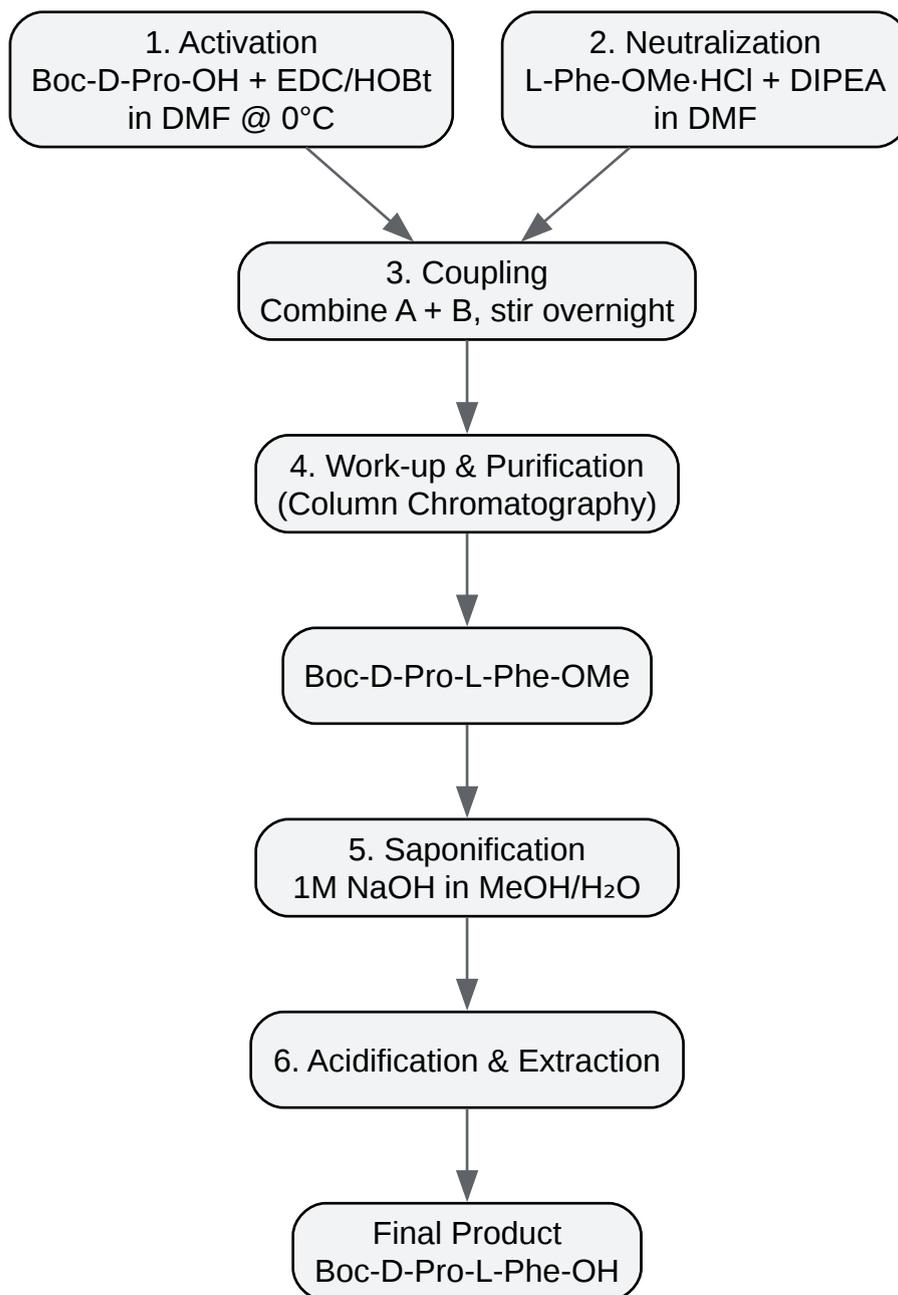
- **N-Terminal Protection:** Boc-D-proline is used as the N-terminal residue. The Boc group is stable under the basic or neutral conditions required for peptide coupling, thus preventing self-polymerization or other side reactions at the proline's secondary amine.[3]
- **C-Terminal Protection:** To prevent the carboxylic acid of L-phenylalanine from reacting, it is typically protected as an ester, most commonly a methyl or ethyl ester (e.g., L-Phe-OMe). This ester can be selectively cleaved later without disturbing the newly formed peptide bond or the N-terminal Boc group.
- **Coupling Agents:** A coupling agent is required to activate the carboxylic acid of Boc-D-proline, making it susceptible to nucleophilic attack by the amino group of L-phenylalanine methyl ester. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7]
- **Saponification:** After the peptide bond is formed, the C-terminal methyl ester is removed via saponification (hydrolysis with a base like NaOH) to yield the final product with a free carboxylic acid.

Step-by-Step Synthesis Protocol

- Activation of Boc-D-Proline:
 - Dissolve Boc-D-Pro-OH (1 equivalent) and HOBT (1.1 equivalents) in a suitable aprotic solvent (e.g., dry Dichloromethane (DCM) or Dimethylformamide (DMF)).
 - Cool the solution to 0°C in an ice bath.
 - Add EDC (1.1 equivalents) to the solution and stir for 30 minutes to form the active ester.
- Coupling Reaction:
 - In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (1 equivalent) in DMF and neutralize with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) at 0°C.
 - Add the activated Boc-D-Pro-OH solution to the L-Phe-OMe solution.
 - Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification of Protected Dipeptide:
 - Monitor the reaction by Thin-Layer Chromatography (TLC).
 - Upon completion, remove the solvent under reduced pressure.
 - Perform an aqueous work-up to remove water-soluble byproducts.^[7] The crude product is then purified, typically by silica gel column chromatography, to yield the protected dipeptide, Boc-D-Pro-L-Phe-OMe.
- Saponification (C-Terminal Deprotection):
 - Dissolve the purified Boc-D-Pro-L-Phe-OMe in a solvent mixture such as methanol/water.
 - Add 1M NaOH (1.5 equivalents) and stir at room temperature for 1-2 hours, monitoring by TLC.
 - Upon completion, acidify the mixture to a pH of ~2-3 with cold 1N HCl.

- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the final product, **Boc-D-pro-phe-OH**.

Synthesis Workflow Diagram



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Caption: Solution-phase synthesis workflow for **Boc-D-pro-phe-OH**.

Chemical Reactivity and Stability

The reactivity of **Boc-D-pro-phe-OH** is governed by its three primary functional components: the N-terminal Boc group, the C-terminal carboxylic acid, and the peptide bond.

- **N-Terminal Boc Group (Acid Lability):** The defining chemical property of the Boc group is its stability in neutral or basic conditions and its clean removal under acidic conditions.[6] Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the Boc group, liberating the free N-terminal amine of the dipeptide (H-D-Pro-L-Phe-OH).[3][8] This selective deprotection is the cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS).
- **C-Terminal Carboxylic Acid:** The carboxylic acid is the site for subsequent peptide bond formation. It can be activated using standard coupling reagents (e.g., EDC, DCC) to react with the N-terminus of another amino acid or peptide, allowing for chain elongation.
- **Stability:** The compound is stable under recommended storage conditions (cool and dry).[1] The amide (peptide) bond is robust and generally not susceptible to cleavage except under harsh acidic or basic conditions. The incorporation of D-proline significantly enhances the peptide's stability against enzymatic degradation by proteases.

Applications in Research and Drug Development

Boc-D-pro-phe-OH is a specialized building block with applications centered on creating peptides with enhanced therapeutic potential.

- **Peptide Synthesis:** It serves as a key intermediate for synthesizing more complex peptides and peptidomimetics.[1][2] Its primary use is within Boc-based SPPS, where it can be coupled to a resin-bound peptide chain after the removal of the previous amino acid's Boc group.
- **Drug Discovery and Development:** The inclusion of a D-amino acid is a well-established strategy to improve the pharmacokinetic properties of peptide drugs.[3] Peptides containing **Boc-D-pro-phe-OH** are expected to exhibit:
 - **Increased Proteolytic Stability:** Resistance to degradation by endogenous proteases leads to a longer in-vivo half-life.

- Conformational Constraint: The rigid structure of the D-proline residue can induce specific secondary structures, such as β -turns.[9] This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.
- Development of Bioactive Compounds: Beyond traditional peptide drugs, this dipeptide can be incorporated into enzyme inhibitors, receptor agonists/antagonists, and bioconjugates for targeted drug delivery.[1]

Conclusion

N- α -Boc-D-prolyl-L-phenylalanine is more than a simple dipeptide; it is a strategic tool for the rational design of peptide-based therapeutics. Its value is derived from the synergistic combination of a reliable N-terminal protecting group and the stereochemically significant D-proline residue. Understanding its chemical properties, reactivity, and synthesis is fundamental for researchers aiming to develop next-generation peptide drugs with improved stability and efficacy. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this important synthetic building block.

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